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Compound of Interest

Compound Name: Glyoxal bis(diallyl acetal)

Cat. No.: B099651 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for Glyoxal
bis(diallyl acetal), also known as 1,1,2,2-Tetraallyloxyethane. The information is tailored for

researchers, scientists, and professionals in drug development, focusing on Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy.

Data Presentation
The following tables summarize the expected quantitative spectroscopic data for Glyoxal
bis(diallyl acetal). This data is based on typical values for the functional groups present in the

molecule and may be supplemented by data from spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.9 m 4H -CH=CH₂

~5.2 m 8H -CH=CH₂

~4.8 s 2H O-CH-CH-O

~4.1 d 8H O-CH₂-CH=CH₂

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)
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Chemical Shift (δ) ppm Assignment

~134 CH=CH₂

~117 -CH=CH₂

~95 O-CH-CH-O

~70 O-CH₂-CH=CH₂

IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3080-3010 Medium =C-H stretch (alkene)

2980-2850 Medium-Strong C-H stretch (alkane)

1645 Medium C=C stretch (alkene)

1150-1050 Strong C-O stretch (ether/acetal)

990, 915 Strong
=C-H bend (alkene, out-of-

plane)

Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and

accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of Glyoxal
bis(diallyl acetal).

Instrumentation:

A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:
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Dissolve approximately 5-10 mg of Glyoxal bis(diallyl acetal) in about 0.6-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: Proton-decoupled pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or more, depending on sample concentration).

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Perform baseline correction.
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Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Glyoxal bis(diallyl acetal) by measuring

the absorption of infrared radiation.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

Place one to two drops of neat (undiluted) Glyoxal bis(diallyl acetal) liquid onto the surface

of a clean, dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, creating a thin liquid film between the

plates.

Ensure there are no air bubbles trapped in the film.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the prepared salt plate assembly in the sample holder of the spectrometer.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands in the spectrum.
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Correlate the observed wavenumbers with known vibrational frequencies of functional

groups to confirm the structure of the molecule.

Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and

relationships relevant to the analysis of Glyoxal bis(diallyl acetal).

Glyoxal (aqueous solution)

Acetalization ReactionAllyl Alcohol (excess)

Acid Catalyst (e.g., p-TsOH)

Aqueous Workup & Extraction Purification (Distillation) Glyoxal bis(diallyl acetal)

Click to download full resolution via product page

Caption: Synthesis workflow for Glyoxal bis(diallyl acetal).
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NMR Analysis IR Analysis

Prepare NMR Sample
(in deuterated solvent)

Acquire ¹H NMR Spectrum Acquire ¹³C NMR Spectrum

Process Data
(FT, Phasing, Integration)

Structural Elucidation
& Data Tabulation

Prepare Neat Liquid Sample
(between salt plates)

Acquire IR Spectrum

Analyze Functional Group Region

Glyoxal bis(diallyl acetal) Sample

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of Glyoxal bis(diallyl acetal): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099651#spectroscopic-data-for-glyoxal-bis-diallyl-
acetal-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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